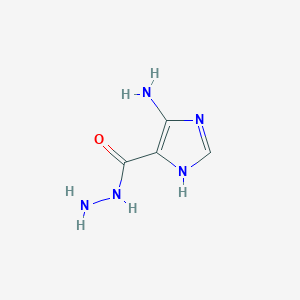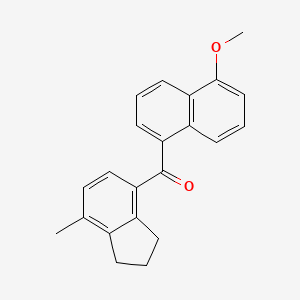
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone is an organic compound that belongs to the class of methanones. These compounds are characterized by the presence of a methanone group attached to aromatic rings. This particular compound features a methoxynaphthalene and a methylindene moiety, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone typically involves the following steps:
Formation of the Methoxynaphthalene Moiety: This can be achieved through the methoxylation of naphthalene using methanol and a suitable catalyst.
Formation of the Methylindene Moiety: This involves the alkylation of indene with a methyl group, often using methyl iodide and a base.
Coupling Reaction: The final step involves coupling the methoxynaphthalene and methylindene moieties through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced methanone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it may serve as a probe or ligand in studies involving receptor binding and enzyme activity.
Medicine
Industry
In the industrial sector, the compound might be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness
The unique combination of methoxynaphthalene and methylindene moieties in (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone may impart distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
74924-93-9 |
|---|---|
Fórmula molecular |
C22H20O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(5-methoxynaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C22H20O2/c1-14-12-13-20(16-7-3-6-15(14)16)22(23)19-10-4-9-18-17(19)8-5-11-21(18)24-2/h4-5,8-13H,3,6-7H2,1-2H3 |
Clave InChI |
DNUWQOYHKOXPPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=C3C=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


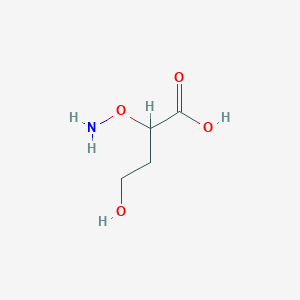
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
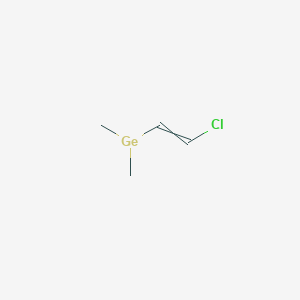
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
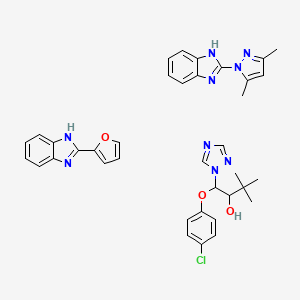
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
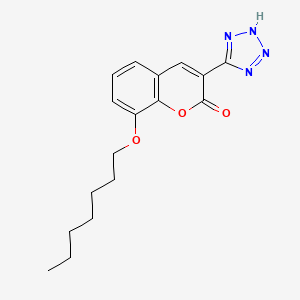
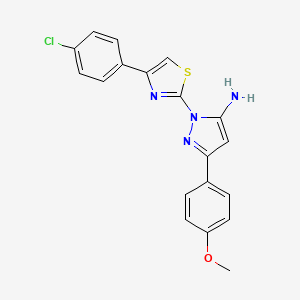
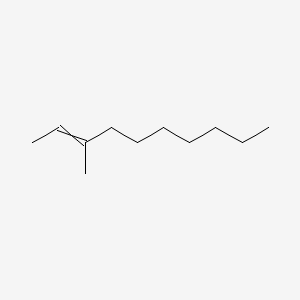
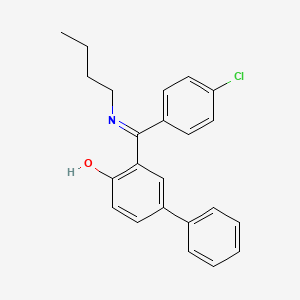
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
